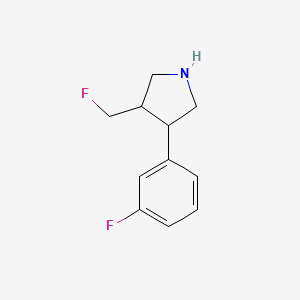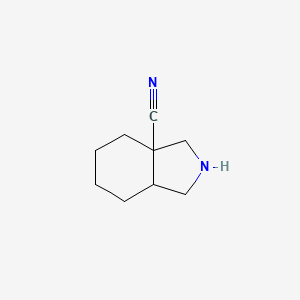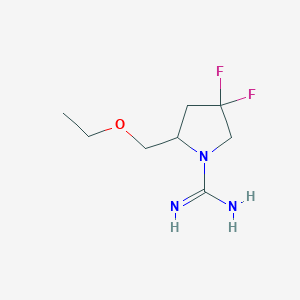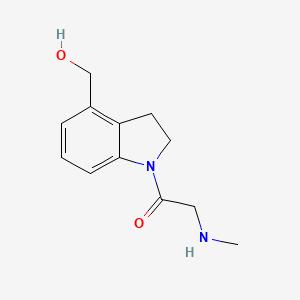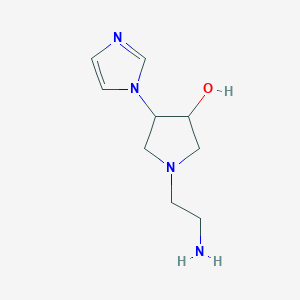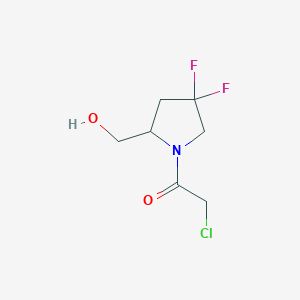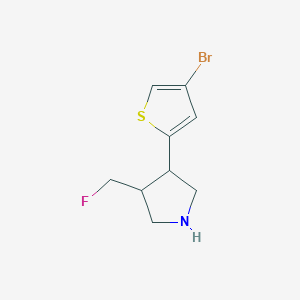
3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions that lead to its formation. Researchers have explored various synthetic routes to obtain 3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine. These methods may include multi-step processes, reagent selection, and optimization .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine consists of a pyrrolidine ring with a fluoromethyl group and a bromothiophene moiety attached. Understanding its three-dimensional arrangement and electronic properties is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound with other molecules. It may participate in nucleophilic substitutions, cyclizations, or other transformations. Studying its reactivity helps elucidate potential applications and functional groups that can be modified .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of compounds similar to "3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine." For instance, the study on the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds showcases the preparation of boric acid ester intermediates with benzene rings. These compounds were analyzed using various spectroscopic methods and density functional theory (DFT) to determine molecular structures and physicochemical properties (P.-Y. Huang et al., 2021).
Polymerization and Material Science
Research in material science, specifically in the field of conducting polymers and organic solar cells, has also made use of related compounds. For example, the synthesis and characterization of donor–acceptor semiconducting polymers containing thiophene fragments for organic solar cells demonstrate the relevance of thiophene-based compounds in developing new materials for renewable energy applications. These polymers were synthesized via direct (hetero)arylation polymerization, offering insights into their potential in bulk-heterojunction (BHJ) structures in solar cells (Huyen Le Thi Mai et al., 2020).
Antibacterial and Antifungal Activities
Another critical area of application is the synthesis of compounds for evaluating antibacterial and antifungal activities. The study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives illustrates the potential of pyrrolidine-based compounds in generating new antimicrobial agents. This research involved synthesizing new cyanopyridine derivatives and testing their antimicrobial activity against various bacteria, showing some compounds' significant inhibitory effects (A. Bogdanowicz et al., 2013).
Mecanismo De Acción
The precise mechanism of action for 3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine depends on its intended use. For drug development, understanding how it interacts with biological targets (e.g., enzymes, receptors) is essential. Researchers explore binding sites, affinity, and potential therapeutic effects .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNS/c10-7-1-9(13-5-7)8-4-12-3-6(8)2-11/h1,5-6,8,12H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLPHWJHMUKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
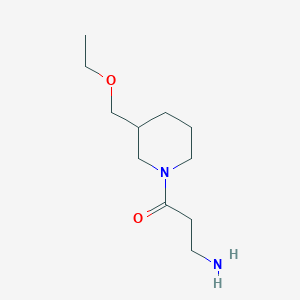

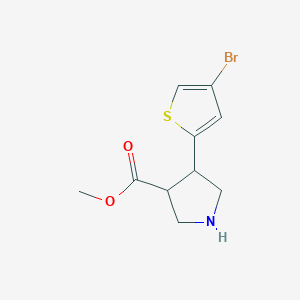
![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)

